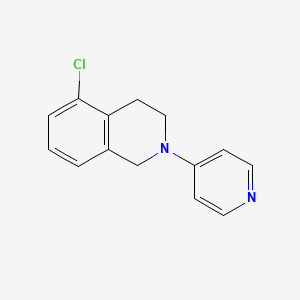
5-Chloro-2-pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chlorine atom at the 5th position and a pyridinyl group at the 2nd position of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and 4-chloropyridine as the primary starting materials.
Hydrogenation: Isoquinoline undergoes hydrogenation in the presence of a catalyst such as palladium on carbon to form 1,2,3,4-tetrahydroisoquinoline.
N-Alkylation: The tetrahydroisoquinoline is then subjected to N-alkylation with 4-chloropyridine under basic conditions to introduce the pyridinyl group at the 2nd position.
Chlorination: Finally, the compound is chlorinated at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Corresponding nitrone.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to anti-inflammatory and anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the chlorine and pyridinyl groups, making it less specific in its biological activities.
4-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar but lacks the pyridinyl group, affecting its pharmacological profile.
2-(4-Pyridinyl)-1,2,3,4-tetrahydroisoquinoline: Similar but lacks the chlorine atom, influencing its reactivity and biological properties.
Uniqueness
5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline is unique due to the presence of both the chlorine and pyridinyl groups, which enhance its specificity and potency in biological applications. The combination of these functional groups contributes to its distinct chemical reactivity and pharmacological profile.
Propriétés
Numéro CAS |
524718-19-2 |
|---|---|
Formule moléculaire |
C14H13ClN2 |
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
5-chloro-2-pyridin-4-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H13ClN2/c15-14-3-1-2-11-10-17(9-6-13(11)14)12-4-7-16-8-5-12/h1-5,7-8H,6,9-10H2 |
Clé InChI |
MSAAQJGBKBAPHK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C(=CC=C2)Cl)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


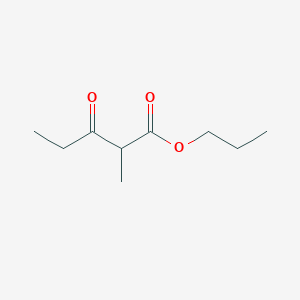
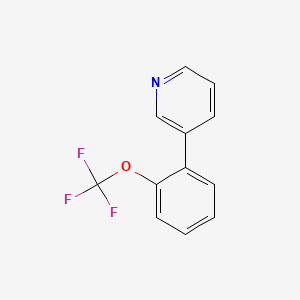
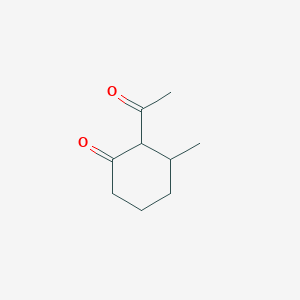
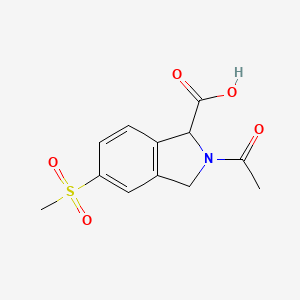

![benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate](/img/structure/B13976984.png)
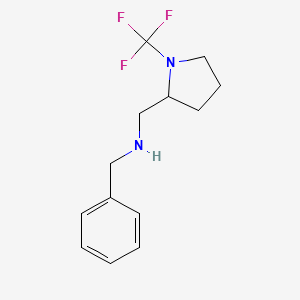
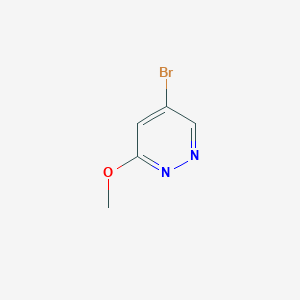
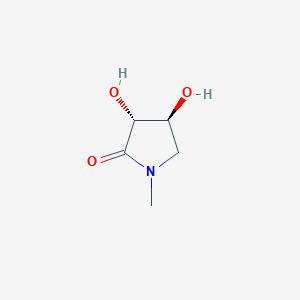

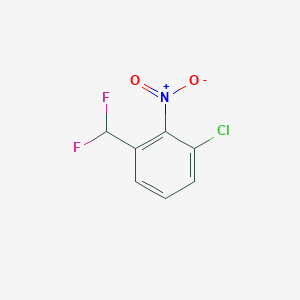
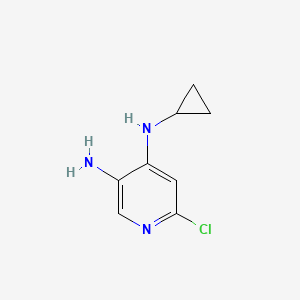
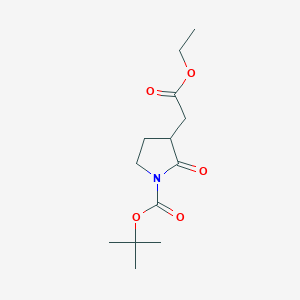
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)
